![molecular formula C17H15N3O4 B5747368 N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide, commonly known as ANPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ANPA is a member of the acrylamide family, and its synthesis method involves the reaction of 4-nitrophenylacrylic acid with N-acetylanthranilic acid.
Applications De Recherche Scientifique
ANPA has been extensively used in scientific research for various applications. One of the primary applications of ANPA is in the development of fluorescent probes for detecting protein conformational changes. ANPA-based probes have been used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. ANPA has also been used in the synthesis of peptidomimetics and small molecule inhibitors for various enzymes.
Mécanisme D'action
ANPA works by covalently modifying the amino acid residues of proteins. The acrylamide group of ANPA reacts with the thiol group of cysteine residues in proteins, resulting in the formation of a stable adduct. The formation of the adduct alters the conformation of the protein, which can affect its function.
Biochemical and Physiological Effects
ANPA has been shown to have various biochemical and physiological effects. ANPA-based probes have been used to study protein conformational changes, which can provide insights into the function of proteins. ANPA has also been used to study enzyme kinetics and to develop enzyme inhibitors. ANPA has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
ANPA has several advantages for use in lab experiments. ANPA-based probes are highly sensitive and specific, which makes them useful for studying protein conformational changes. ANPA is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, ANPA has some limitations, including its potential toxicity and the fact that it can only modify cysteine residues in proteins.
Orientations Futures
There are several future directions for ANPA research. One direction is the development of new ANPA-based probes for studying protein conformational changes. Another direction is the development of ANPA-based inhibitors for enzymes involved in various diseases, such as cancer and Alzheimer's disease. ANPA could also be used in the development of new drugs for these diseases. Additionally, ANPA could be used in the development of new materials with unique properties, such as self-healing materials and stimuli-responsive materials.
Conclusion
In conclusion, ANPA is a chemical compound that has gained significant attention in scientific research due to its unique properties. ANPA has been extensively used in the development of fluorescent probes, peptidomimetics, and enzyme inhibitors. ANPA works by covalently modifying cysteine residues in proteins, which can affect their function. ANPA has several advantages for use in lab experiments but also has some limitations. There are several future directions for ANPA research, including the development of new probes, inhibitors, and materials.
Méthodes De Synthèse
The synthesis of ANPA involves the reaction of 4-nitrophenylacrylic acid with N-acetylanthranilic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography to obtain pure ANPA.
Propriétés
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12(21)18-14-3-2-4-15(11-14)19-17(22)10-7-13-5-8-16(9-6-13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGBJBGIZPRRCN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

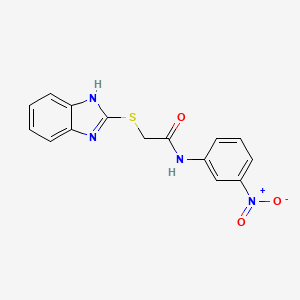
![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)
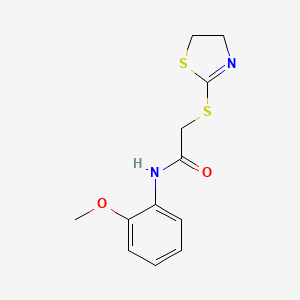

![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)

![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
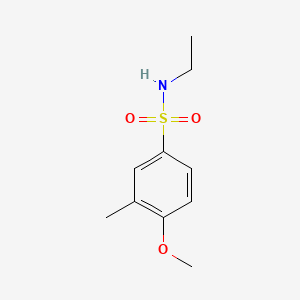
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
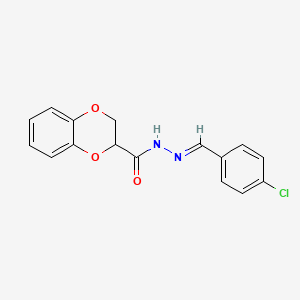
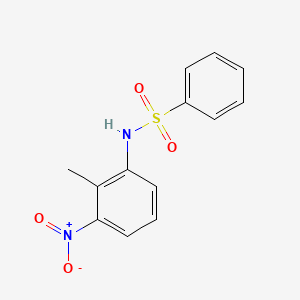
![N'-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)